molecular formula C9H14N2O2 B1335031 Pyrazole-1-butyric acid, ethyl ester CAS No. 110525-55-8

Pyrazole-1-butyric acid, ethyl ester

Cat. No. B1335031
M. Wt: 182.22 g/mol
InChI Key: FGGKUMKJPXBPNS-UHFFFAOYSA-N
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Description

Pyrazole-1-butyric acid, ethyl ester is a chemical compound with the molecular formula C9H14N2O2. Pyrazoles are a class of compounds that have a five-membered heterocyclic ring structure with two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Recent research has also highlighted the synthesis of pyrazole derivatives via [3 + 2] cycloaddition reactions of diazo compounds and their synthetic equivalents .


Molecular Structure Analysis

The basic structure of a pyrazole molecule consists of a five-membered heterocyclic aromatic ring with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The specific structure of Pyrazole-1-butyric acid, ethyl ester would include additional functional groups attached to this basic pyrazole structure.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensations .

Scientific Research Applications

Anticancer Properties

Pyrazole-1-butyric acid, ethyl ester, and its derivatives exhibit significant anticancer properties. A study highlighted the synthesis of quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate, demonstrating their potential as anticancer agents. These compounds, particularly derivatives 6 and 9a, showed superior antiproliferative activity compared to the conventional anticancer agent, paclitaxel (Jose, 2017).

Ester Synthesis Optimization

The compound plays a role in optimizing the synthesis of esters like ethyl butyrate. Studies involving Rhizopus oryzae lipase have explored the optimization of ethyl butyrate production, highlighting the effectiveness of pyrazole derivatives in such processes (Grosso, Ferreira-Dias, & Pires-Cabral, 2013).

Enhancing Esterification Reactions

Research on the synthesis of ethyl butyrate, an ester with mango and banana notes, utilized the combination of ultrasound energy and molecular sieves in a process catalyzed by immobilized lipase from Thermomyces lanuginosus. This method, involving pyrazole derivatives, significantly improved esterification reactions and yields (Paludo et al., 2015).

Structural and Chemical Analysis

Pyrazole-1-butyric acid, ethyl ester derivatives have been used in structural and chemical analyses. X-ray diffraction studies of these compounds provide insights into their molecular structure and potential applications in various fields, including medicine and chemistry (Ganapathy et al., 2015).

Corrosion Inhibition

Pyrazole derivatives, including those related to pyrazole-1-butyric acid, ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds effectively reduce the corrosion rate, suggesting their potential use in industrial applications (Herrag et al., 2007).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of new synthetic approaches, the discovery of new biological activities, and the exploration of their potential applications in various fields .

properties

IUPAC Name

ethyl 4-pyrazol-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKUMKJPXBPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149280
Record name Pyrazole-1-butyric acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazole-1-butyric acid, ethyl ester

CAS RN

110525-55-8
Record name Ethyl 1H-pyrazole-1-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110525-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-1-butyric acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-1-butyric acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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